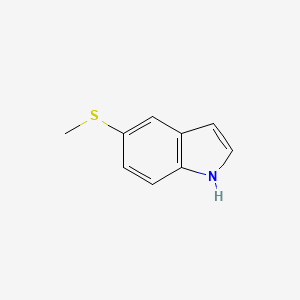

5-(methylthio)-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast number of natural products and synthetic compounds with significant biological activities. bohrium.commdpi.com Its presence in the essential amino acid tryptophan underscores its fundamental role in biological processes. bohrium.com This structural unit is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. ijpsr.commdpi.com The versatility of the indole scaffold allows for its interaction with a wide array of biological targets, including enzymes and receptors, making it a "privileged structure" in drug discovery. researchgate.net

The indole ring's unique electronic properties and its ability to participate in various chemical transformations make it an invaluable building block in organic synthesis. researchgate.net Classic named reactions like the Fischer, Leimgruber–Batcho, and Reissert indole syntheses have been instrumental in accessing a wide range of indole derivatives. researchgate.netijpsjournal.com Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H activation, have further expanded the synthetic chemist's toolbox for modifying the indole core at various positions. researchgate.net This synthetic accessibility facilitates the generation of large libraries of indole-based compounds for high-throughput screening in the quest for new drug candidates. ijpsr.com

Overview of Substituted Indoles in Academic Research and Drug Discovery

The strategic placement of substituents on the indole ring is a powerful approach to modulate the physicochemical properties and pharmacological activity of the resulting molecules. ijpsjournal.com The nature and position of these substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. mdpi.comijpsjournal.com Researchers have extensively explored the functionalization of the indole scaffold at various positions, including the nitrogen atom (N-1) and the carbon atoms of both the pyrrole (B145914) and benzene (B151609) rings. researchgate.net

For instance, N-substituted indole derivatives have been investigated as potent inhibitors of various enzymes, including those involved in cancer progression. nih.gov Substitution at the C-3 position is common in many bioactive natural products and has led to the development of compounds with a wide range of activities. researchgate.net Similarly, modifications at the C-5 position of the indole ring have been shown to be crucial for the biological activity of several classes of compounds, including anti-HIV agents. openmedicinalchemistryjournal.com This highlights the importance of exploring diverse substitution patterns to unlock the full therapeutic potential of the indole scaffold.

The following table provides examples of how substitution on the indole ring influences biological activity:

| Position of Substitution | Example of Biological Activity |

| N-1 | Myeloid cell leukemia-1 (Mcl-1) inhibitors for cancer therapy. nih.gov |

| C-2 | Tubulin polymerization inhibitors with anticancer properties. mdpi.com |

| C-3 | Antimicrobial and antifungal agents. nih.gov |

| C-5 | Anti-HIV and anti-inflammatory activities. openmedicinalchemistryjournal.comresearchgate.net |

| C-6 | Development of non-linear optical chromophores. openmedicinalchemistryjournal.com |

Research Landscape and Emerging Interest in 5-(methylthio)-1H-indole and its Analogues

Within the broad class of substituted indoles, this compound and its derivatives are gaining increasing attention. The introduction of a methylthio (-SCH3) group at the 5-position of the indole ring imparts specific electronic and steric properties that can influence its interaction with biological targets. The sulfur atom in the methylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can contribute to binding affinity.

While research on this compound itself is still in its nascent stages compared to other substituted indoles, several studies have highlighted the potential of this scaffold. For example, derivatives of this compound have been investigated for their potential in medicinal chemistry. evitachem.com The synthesis of N-methyl indole derivatives incorporating a methylthio group has been reported, with some of the resulting compounds demonstrating antimicrobial activity. worldscientificnews.com

The growing interest in this particular substitution pattern is also evident from the commercial availability of this compound and its derivatives from various chemical suppliers, facilitating further research into their properties and applications. sigmaaldrich.combldpharm.com The exploration of analogues, such as those incorporating a 1,2,4-triazole (B32235) ring, further underscores the expanding research landscape surrounding this scaffold. evitachem.com As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, it is anticipated that the research interest in this compound and its analogues will continue to grow, potentially leading to the discovery of novel therapeutic agents and functional materials.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCBCVSFFGUNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515363 | |

| Record name | 5-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77248-65-8 | |

| Record name | 5-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77248-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methylthio 1h Indole

Strategic Approaches to the Indole (B1671886) Nucleus Incorporating Sulfur-Containing Moieties

The synthesis of 5-(methylthio)-1H-indole can be approached by either incorporating the methylthio substituent into the starting materials before the indole ring formation or by introducing it onto a pre-existing indole core. This section explores various methodologies, from classical reactions to modern catalytic systems, for the construction of this specific thio-substituted indole.

Classical Indole Synthesis Adaptations for C5-Substituted Indoles

Classical indole syntheses, developed over a century ago, remain relevant for the preparation of certain indole derivatives. These methods can be adapted to produce this compound by using appropriately substituted precursors.

The Fischer indole synthesis is a prominent method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com To synthesize this compound, (4-(methylthio)phenyl)hydrazine would be the required starting material. This hydrazine (B178648) can be condensed with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization and decarboxylation to yield the target indole. The reaction is versatile and can be catalyzed by various Brønsted or Lewis acids. wikipedia.orgnih.gov

Another classical approach is the Bischler-Möhlau indole synthesis , which typically yields 2-arylindoles from an α-bromoacetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgdrugfuture.comchemeurope.com For the synthesis of a 5-(methylthio)-substituted indole derivative using this method, 4-(methylthio)aniline (B85588) would be reacted with an appropriate α-haloketone. While historically conducted under harsh conditions, modern modifications, including the use of microwave irradiation, have made this method more accessible. chemeurope.comnih.gov

The Gassman indole synthesis offers a one-pot route to 3-thioalkoxyindoles, which can be subsequently desulfurized. luc.edu While not a direct route to this compound, it highlights a classical method for incorporating a sulfur-containing group into the indole framework.

Table 1: Comparison of Classical Indole Syntheses for this compound

| Synthesis Name | Starting Material with Sulfur Moiety | Key Reagents/Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | (4-(methylthio)phenyl)hydrazine | Aldehyde/Ketone, Acid catalyst (Brønsted or Lewis) | Versatile, widely used | Requires specific hydrazine precursor, sometimes harsh acidic conditions |

| Bischler-Möhlau Indole Synthesis | 4-(methylthio)aniline | α-Haloketone, Excess aniline | Access to 2-substituted indoles | Harsh conditions in original protocol, often requires excess aniline |

Modern Metal-Catalyzed Syntheses for Thio-Substituted Indoles

Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and higher efficiency. rsc.orgorganic-chemistry.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to form an indole. wikipedia.orgsynarchive.comrsc.org To apply this to the synthesis of this compound, 2-iodo-4-(methylthio)aniline would be the key starting material. This reaction is highly regioselective and tolerates a wide variety of functional groups on both the aniline and the alkyne. rsc.orgub.edu

Other modern metal-catalyzed methods, while not explicitly detailed for this compound in the provided search results, can be conceptually applied. For instance, copper-catalyzed cyclizations of substituted anilines are known to produce indoles.

Table 2: Overview of a Modern Metal-Catalyzed Synthesis for this compound

| Synthesis Name | Starting Material with Sulfur Moiety | Catalyst System | Key Features |

| Larock Indole Synthesis | 2-iodo-4-(methylthio)aniline | Palladium (e.g., Pd(OAc)₂) | High regioselectivity, good functional group tolerance, versatile alkyne partners |

C-H Activation Strategies for Regioselective Functionalization at C5

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis of substituted indoles. researchgate.netnih.gov Achieving regioselectivity at the C5 position of the indole ring is challenging but can be accomplished through the use of directing groups. nih.govnih.govnih.gov These directing groups, often installed at the N1 or C3 position, can guide a metal catalyst to activate a specific C-H bond on the benzene (B151609) portion of the indole. researchgate.netnih.gov

For instance, a pivaloyl group at the C3 position has been shown to direct the arylation of the C5 position using a copper catalyst. nih.gov While direct C5-methylthiolation via C-H activation is not explicitly detailed in the search results, the principle of using a directing group to achieve C5 functionalization is well-established. This strategy could potentially be adapted for the introduction of a methylthio group by employing a suitable methylthiolating agent in conjunction with a compatible catalytic system.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to indole synthesis aims to reduce the environmental impact by using safer solvents, reducing waste, and employing more energy-efficient methods. rsc.org

Ionic liquids (ILs) have been utilized as green, recyclable solvents and catalysts for the Fischer indole synthesis. researchgate.netcdnsciencepub.comtandfonline.com Brønsted acidic ionic liquids can effectively catalyze the reaction, often under solvent-free conditions or in water, leading to high yields and allowing for the reuse of the catalyst. tandfonline.comrsc.orggoogle.com

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate classical indole syntheses, such as the Bischler-Möhlau and Leimgruber–Batcho reactions, leading to shorter reaction times and often cleaner products. nih.govrsc.orgsciforum.netdurham.ac.uknih.gov This technique can be particularly beneficial for reactions that traditionally require high temperatures and long reaction times.

Furthermore, the development of multicomponent reactions for indole synthesis under mild and benign conditions, often avoiding metal catalysts and using ethanol (B145695) as a solvent, represents a significant step towards sustainable chemical production. rsc.org

Table 3: Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Specific Example | Potential Benefit for this compound Synthesis |

| Use of Greener Solvents/Catalysts | Ionic Liquids (ILs) | Fischer indole synthesis in Brønsted acidic ILs. researchgate.netrsc.org | Reduced use of volatile organic compounds, catalyst recyclability. |

| Energy Efficiency | Microwave-Assisted Synthesis | Acceleration of Bischler-Möhlau and other classical indole syntheses. nih.gov | Shorter reaction times, potentially higher yields. |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of indole-2-amides from anilines, glyoxal, formic acid, and isocyanides. rsc.org | Reduced number of synthetic steps and waste generation. |

Regioselective Functionalization and Derivatization of this compound

Once the this compound core is synthesized, further functionalization can be carried out to introduce additional substituents, which can modulate the compound's properties. The existing methylthio group can influence the regioselectivity of these subsequent reactions.

Introduction of the Methylthio Group at the C5 Position of the Indole Ring

Direct introduction of a methylthio group onto an existing indole ring at the C5 position can be achieved through electrophilic C-H sulfenylation. researchgate.net This approach avoids the need to synthesize a substituted precursor for a classical indole synthesis.

Recent research has shown that the direct sulfenylation of indoles can be achieved using various reagents and catalysts. For instance, a palladium-catalyzed oxidative sulfenylation of indoles with aryl boronic acids and elemental sulfur has been developed. acs.org Another approach involves the iodine-catalyzed direct oxidative sulfenylation of indoles with thiophenols. researchgate.net While these methods primarily describe the introduction of arylthio groups, they establish the feasibility of direct C-H sulfenylation. To introduce a methylthio group specifically, dimethyl disulfide could potentially be used as the sulfur source in a mechanochemical approach combined with iodine catalysis, which has been shown to be effective for the C3 sulfenylation of indoles. researchgate.net

Table 4: Methods for the Introduction of a Thio-Group at the Indole Core

| Method | Reagents | Position of Functionalization | Key Features |

| Palladium-Catalyzed Oxidative Sulfenylation | Aryl boronic acids, Elemental sulfur, Pd catalyst | Primarily C3 | Direct C-H functionalization. acs.org |

| Iodine-Catalyzed Oxidative Sulfenylation | Thiophenols, I₂ catalyst | Primarily C3 | Metal-free, environmentally friendly. researchgate.net |

| Mechanochemical Electrophilic C-H Sulfenylation | Disulfides, I₂ catalyst, Ball milling | Primarily C3 | Solvent-minimum, metal-free conditions. researchgate.net |

Derivatization and Substitution at the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a key site for derivatization, allowing for the modulation of the molecule's steric and electronic properties. Common transformations include N-alkylation and N-acylation, which can be achieved under various conditions.

N-Alkylation: The alkylation of the indole nitrogen is typically performed by deprotonation with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for achieving high regioselectivity at N1 over the C3 position. Common systems include sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov Copper-catalyzed methods have also been developed for the N-alkylation of indoles using reagents like N-tosylhydrazones, offering a broad substrate scope. rsc.org While direct examples for this compound are not prevalent in readily available literature, these standard conditions are generally applicable. The reaction's success depends on factors like the reactivity of the alkylating agent and the steric environment of the indole. nih.govresearchgate.netmdpi.com

N-Acylation: The introduction of an acyl group at the N1 position is another fundamental transformation. This can be achieved using various acylating agents such as acid chlorides or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.de A more recent, highly chemoselective method for N-acylation utilizes stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. nih.govbeilstein-journals.org This method is tolerant of various functional groups. A plausible mechanism involves the base-promoted deprotonation of the indole nitrogen, followed by nucleophilic substitution on the thioester. nih.gov Boric acid has also been reported as a catalyst for the direct N-acylation of indoles with carboxylic acids. clockss.org

| Transformation | Reagents and Conditions | Product Type | References |

| N-Alkylation | NaH, Alkyl Halide in THF/DMF | 1-Alkyl-5-(methylthio)-1H-indole | nih.gov |

| N-Alkylation | N-Tosylhydrazone, CuI, P(p-tolyl)₃, KOH | 1-Alkyl-5-(methylthio)-1H-indole | rsc.org |

| N-Acylation | Carboxylic Acid, DCC, DMAP | 1-Acyl-5-(methylthio)-1H-indole | thieme-connect.de |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | 1-Acyl-5-(methylthio)-1H-indole | nih.govbeilstein-journals.org |

| N-Acylation | Carboxylic Acid, Boric Acid, Mesitylene | 1-Acyl-5-(methylthio)-1H-indole | clockss.org |

Functionalization at the C2 and C3 Positions of the Pyrrole (B145914) Ring

The pyrrole moiety of the indole nucleus is electron-rich, making the C3 position, in particular, susceptible to electrophilic substitution.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto an electron-rich aromatic ring. organic-chemistry.orgjk-sci.comwikipedia.org For indoles, this reaction typically occurs at the C3 position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com The indole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the C3-formylated product, this compound-3-carbaldehyde. This aldehyde is a versatile intermediate for further synthetic elaborations. ijpcbs.com

Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton-containing compound. wikipedia.org For indoles, this functionalization also occurs preferentially at the C3 position. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole substrate. chemtube3d.com An electrophilic iminium ion is formed from the aldehyde and amine, which is then attacked by the nucleophilic C3 position of the indole ring to yield a "Mannich base," such as a gramine (B1672134) derivative (3-((dimethylamino)methyl)-5-(methylthio)-1H-indole). clockss.orgnih.gov

| Reaction | Reagents | Product | Key Features | References |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | This compound-3-carbaldehyde | C3-Formylation | organic-chemistry.orgwikipedia.orgijpcbs.com |

| Mannich Reaction | CH₂O, R₂NH | 3-((dialkylamino)methyl)-5-(methylthio)-1H-indole | C3-Aminomethylation | wikipedia.orgchemtube3d.comclockss.org |

Directed Functionalization at other Benzene Ring Positions (C4, C6, C7)

While the pyrrole ring is kinetically favored for electrophilic attack, functionalization of the benzene portion of the indole core (C4, C6, and C7 positions) is more challenging and often requires the installation of a directing group. nih.gov Transition-metal-catalyzed C-H activation has become a powerful tool for achieving site-selectivity. nih.gov Directing groups installed at the N1 position can facilitate metallation and subsequent reaction with electrophiles at the C7 or C2 positions. Similarly, a directing group at the C3 position can direct functionalization to the C4 position. nih.gov

For this compound, the existing methylthio group at C5 is an ortho-, para-director for electrophilic aromatic substitution. However, the inherent reactivity of the pyrrole ring often overrides this directing effect. To achieve functionalization at C4 or C6, strategies involving directed ortho-metallation (DoM) could be employed. This would typically require N-protection with a suitable directing group, such as a pivaloyl or a phosphinoyl group, which can direct lithiation to the C4 or C7 positions. Subsequent quenching with an appropriate electrophile would yield the desired substituted product. While specific examples for the 5-(methylthio) derivative are scarce, these general principles of directed C-H functionalization are applicable. nih.gov

Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems with potential biological activities.

Pyrimido[5,4-b]indoles are a class of compounds synthesized by fusing a pyrimidine (B1678525) ring to the indole core. nih.govnih.gov A common synthetic strategy involves using a substituted indole as the starting material. For instance, an ethyl 3-amino-1H-indole-2-carboxylate derivative can be reacted with an isothiocyanate. The resulting thiourea (B124793) can then be cyclized to form the pyrimido[5,4-b]indole-2,4-dione scaffold. semanticscholar.org Applying this to the target molecule, one would start with an appropriately substituted this compound precursor to construct the fused pyrimidine ring.

Thiosemicarbazones: These derivatives are readily synthesized via a condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). nih.gov Starting with this compound-3-carbaldehyde (obtained from the Vilsmeier-Haack reaction), reaction with a substituted or unsubstituted thiosemicarbazide in a protic solvent like ethanol, often with an acid catalyst, yields the corresponding this compound-3-carbaldehyde thiosemicarbazone. aku.edu.trnih.govmdpi.com

Thiadiazoles: Thiosemicarbazones are valuable precursors for the synthesis of five-membered heterocycles like 1,3,4-thiadiazoles. Oxidative cyclization of the thiosemicarbazone derivative, for instance using ferric chloride (FeCl₃) or other oxidizing agents, can lead to the formation of the thiadiazole ring. nih.gov The specific conditions for cyclization can influence the final product structure. ptfarm.plresearchgate.net This two-step sequence provides a reliable route to 2-amino-5-(5-(methylthio)-1H-indol-3-yl)-1,3,4-thiadiazole derivatives.

| Starting Material | Reaction | Reagents | Product | References |

| This compound-3-carbaldehyde | Condensation | Thiosemicarbazide, EtOH, H⁺ | This compound-3-carbaldehyde thiosemicarbazone | nih.govaku.edu.trnih.gov |

| Indole Thiosemicarbazone | Oxidative Cyclization | Oxidizing Agent (e.g., FeCl₃) | 2-Amino-5-(indol-3-yl)-1,3,4-thiadiazole derivative | nih.govptfarm.plresearchgate.net |

Triazinoindoles, specifically the nih.govaku.edu.trptfarm.pltriazino[5,6-b]indole system, can be synthesized from indole precursors. nih.gov A common method involves the reaction of isatin (B1672199) (indole-2,3-dione) derivatives with thiosemicarbazide. researchgate.net For the 5-(methylthio) analogue, 5-(methylthio)isatin would be the required starting material. The condensation reaction with thiosemicarbazide typically occurs in an acidic medium, such as acetic acid, or in a solvent like ethanol, leading to the formation of the fused triazine ring, resulting in a 5H- nih.govaku.edu.trptfarm.pltriazino[5,6-b]indole-3-thiol derivative. nih.govbelnauka.by This core can be further functionalized, for example, through S-alkylation of the thiol group. belnauka.byresearchgate.net

Incorporation into Polycyclic Systems

The indole nucleus, particularly when functionalized with groups like methylthio, serves as a versatile template for the construction of fused polycyclic systems. These larger structures are of significant interest in materials science and medicinal chemistry. Thienoindoles, which feature a thiophene (B33073) ring fused to the indole core, represent a prominent class of such polycyclic systems. nih.gov The fusion of the thiophene ring can occur in several ways, leading to isomers like 8H-thieno[2,3-b]indole and 4H-thieno[3,2-b]indole. nih.gov

Methods for synthesizing these fused systems are diverse. One approach involves the radical cyclization of a precursor like (o-bromoindolyl)acrylonitrile to yield a thieno[2,3-b]indole. nih.gov Another strategy employs Lawesson's reagent for the thionation and subsequent cyclization of 1,4-dicarbonyl compounds derived from isatins, a process that proceeds via a Paal-Knorr type reaction to form the thiophene ring. nih.gov

A key application demonstrating the incorporation of a methylthio group into a polycyclic framework involves the photoinduced intramolecular 1,3-dipolar cycloaddition of 5-(methylthio)tetrazoles. researchgate.netnih.govnih.gov In this methodology, a readily accessible 2-alkyl-5-(methylthio)tetrazole undergoes photoinduced denitrogenation to form a nitrile imine intermediate. This intermediate then rapidly undergoes an intramolecular cycloaddition with a tethered alkene, yielding polycyclic pyrazoline products with high diastereoselectivity. researchgate.netnih.govnih.gov The methylthio group is crucial as it red-shifts the UV absorbance of the tetrazole, enabling the reaction to proceed without the need for an aryl substituent, which was a limitation in previous systems. nih.govnih.govrsc.org This versatile synthetic platform has been successfully applied to the total syntheses of alkaloid natural products such as (±)-newbouldine and withasomnine. nih.govnih.gov

Table 1: Examples of Polycyclic System Synthesis from Thio-Substituted Precursors

| Precursor Type | Reaction Type | Resulting Polycyclic System | Key Features | Reference |

|---|---|---|---|---|

| (o-bromoindolyl)acrylonitrile | Radical Cyclization | Thieno[2,3-b]indole | Effective approach for forming the fused thiophene ring. | nih.gov |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | Thionation/Paal-Knorr Cyclization | 2-substituted Thieno[2,3-b]indole | Uses Lawesson's reagent to construct the thiophene ring from a 1,4-dicarbonyl intermediate. | nih.gov |

| 2-Alkyl-5-(methylthio)tetrazole | Photoinduced 1,3-Dipolar Cycloaddition | Polycyclic Pyrazoline | Methylthio group enables photo-denitrogenation; yields products with excellent diastereoselectivity. | researchgate.netnih.gov |

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, control, and scalability. These methods are particularly valuable for the synthesis of complex heterocyclic compounds like sulfur-substituted indoles.

While specific studies on the microflow synthesis of this compound are not prominent, related advanced techniques like microwave-assisted synthesis have been effectively employed for indole derivatives, showcasing the potential for process optimization. Microwave irradiation can significantly accelerate reaction times and improve yields in heterocycle synthesis. For instance, a palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives was optimized using microwave heating, achieving excellent yields and high regioselectivity. mdpi.comunina.it This approach highlights the benefits of enhanced energy input for overcoming activation barriers in C-H activation and cyclization processes. mdpi.com The principles of rapid heating and precise temperature control inherent in microwave synthesis are shared with microflow systems, which offer additional advantages such as superior heat and mass transfer, improved safety for handling hazardous intermediates, and potential for seamless scalability. The application of microflow technology to the synthesis of thio-substituted indoles represents a promising area for future process optimization.

Photochemistry offers unique, mild, and often highly selective pathways for the synthesis of complex molecules, including sulfur-containing indoles. eurekaselect.com These reactions leverage light energy to access excited-state reactivities that are often unattainable through thermal methods. acs.org

A notable photochemical approach involves the synthesis of sulfur-containing oxindoles through a photoinduced alkene difunctionalization via a sulfur 1,2-relocation. nih.govresearchgate.net This metal-free and additive-free method proceeds under mild conditions and demonstrates high functional group tolerance. The mechanism is triggered by the formation of an electron-donor-acceptor (EDA) complex, leading to the generation of a β-sulfanyl radical, which is a key step in the transformation. nih.govresearchgate.net

As mentioned previously (Section 2.3.4), the photoinduced denitrogenation of 5-(methylthio)tetrazoles is a powerful method for generating nitrile imine intermediates that cyclize to form polycyclic systems. researchgate.netnih.gov The methylthio substituent plays a critical role by lowering the energy required for the photochemical reaction, thus broadening the substrate scope of this transformation significantly. nih.govrsc.org This demonstrates how a sulfur-containing functional group can be strategically employed to enable a specific photochemical pathway. researchgate.net

Table 2: Photochemical Methods in Sulfur-Containing Heterocycle Synthesis

| Methodology | Starting Material Class | Product Class | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Alkene Difunctionalization | Oxindole (B195798) Enolates / Redox-Active Ester | Sulfur-Containing Oxindoles | Formation of EDA complex and β-sulfanyl radical generation. | nih.govresearchgate.net |

| Intramolecular 1,3-Dipolar Cycloaddition | 2-Alkyl-5-(methylthio)tetrazole | Polycyclic Pyrazolines | Photoinduced N2 extrusion to form a nitrile imine. | researchgate.netnih.gov |

Synthetic Challenges and Future Directions in Sulfur-Containing Indole Chemistry

The synthesis of sulfur-containing indoles, while providing access to compounds with valuable properties, is not without its challenges. The sulfur atom can influence reaction pathways in complex ways, and its presence often requires specialized synthetic strategies. tandfonline.com

One of the primary challenges is controlling the regioselectivity of C-S bond formation on the indole ring. Direct thiolation can lead to mixtures of products, necessitating the use of pre-functionalized starting materials or directing groups. Another significant hurdle is the potential for the sulfur atom, particularly thioethers, to poison transition-metal catalysts commonly used in modern cross-coupling reactions for indole synthesis and functionalization. nih.gov Furthermore, the sulfur atom can exist in various oxidation states (thioether, sulfoxide (B87167), sulfone), and controlling or preventing oxidation during synthetic manipulations can be difficult. tandfonline.com The construction of stereogenic sulfur centers, as found in sulfoxides or sulfinamides, presents a major challenge in asymmetric synthesis. acs.org

Despite these difficulties, the field is advancing rapidly. Future research is likely to focus on several key areas:

Asymmetric Synthesis: Developing novel catalytic systems for the enantioselective synthesis of chiral sulfur-containing indoles is a major goal. Recent work on the copper-catalyzed asymmetric cyclizative sulfinamidation to create indole-based sulfinamides with both S-chirogenic and atropisomeric chirality is a significant step in this direction. acs.org

Late-Stage Functionalization: Methods that allow for the introduction of sulfur-containing groups into complex indole-containing molecules at a late stage in the synthesis are highly desirable. This would provide rapid access to diverse analogues for biological screening.

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and mild reaction conditions. Integrating biocatalysis with traditional chemical synthesis, for example, in chemoenzymatic cascades for producing chiral indole derivatives, is a promising and environmentally friendly approach. acs.org

Novel Methodologies: Continued exploration of new reactions, such as leveraging elemental sulfur as a direct sulfur source for creating polythioindoles under metal-free conditions, will expand the synthetic toolkit. rsc.org The development of underused sulfur functionalities, such as sulfoximines and sulfonimidamides, could also lead to new classes of indole derivatives with unique properties. tandfonline.com

Addressing these challenges and exploring new directions will continue to enrich the chemistry of sulfur-containing indoles, paving the way for the discovery of new materials and therapeutic agents. nih.gov

Spectroscopic and Structural Analysis of this compound and its Derivatives Lacks Specific Data

A comprehensive review of available scientific literature reveals a significant gap in the detailed spectroscopic and structural characterization of the specific chemical compound this compound. While extensive research exists on the analysis of the broader indole class of molecules, specific experimental data for this particular methylthio-substituted derivative remains largely unpublished.

Efforts to compile detailed research findings for this compound across a range of standard analytical techniques were unsuccessful. The required specific data points, including precise mass measurements, chromatographic behavior, fragmentation patterns, UV-Vis absorption maxima, and crystallographic parameters, are not available in the public domain.

Mass Spectrometry (MS): General principles of mass spectrometry for indole derivatives are well-documented. Electron-impact mass spectrometry (EI-MS) studies on various indoles show characteristic fragmentation, often involving the loss of HCN, which helps in structural confirmation. rsc.orgscirp.org However, a specific mass spectrum, including detailed fragmentation analysis for this compound, is not reported.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the precise mass and elemental composition of a compound. While HRMS data is available for numerous other functionalized indoles, confirming their molecular formulas with high accuracy, no such specific data has been published for this compound. rsc.org

Chromatography-Mass Spectrometry (GC-MS and LC-MS): Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for separating and identifying compounds in mixtures. mdpi.commdpi.com Methodologies for the analysis of various indoles in biological and chemical samples have been developed, often employing techniques like atmospheric pressure chemical ionization (APCI) in LC-MS. nih.govresearchgate.net However, specific retention times, chromatograms, and mass spectra for this compound under defined GC-MS or LC-MS conditions are not available.

Tandem Mass Spectrometry (MS/MS): Tandem MS/MS is instrumental in elucidating fragmentation pathways to confirm molecular structures. Studies on indole alkaloids have utilized MS/MS to characterize cleavage pathways, which often involve the loss of substituents from the indole core. nih.gov Despite the power of this technique, a detailed MS/MS fragmentation study dedicated to this compound has not been found in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of molecules. The UV-Vis spectra of indole and its simple derivatives are well-characterized, typically showing two main absorption bands corresponding to the 1La and 1Lb electronic transitions. researchgate.netaatbio.comresearchgate.net The position of these bands is sensitive to the nature and position of substituents on the indole ring. While one could predict the general spectral features for this compound based on existing data for other indoles, its actual experimental UV-Vis spectrum and specific absorption maxima (λmax) have not been reported.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state molecular and crystal structure of a compound. Numerous crystal structures of indole derivatives have been determined, revealing details about bond lengths, bond angles, and intermolecular interactions that govern their packing in the solid state. nih.govmdpi.comeurjchem.com A search for the crystal structure of this compound, however, did not yield any results, meaning its crystallographic parameters such as unit cell dimensions, space group, and detailed molecular geometry are currently unknown.

Spectroscopic Characterization and Structural Elucidation of 5 Methylthio 1h Indole and Its Derivatives

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions. For 5-(methylthio)-1H-indole, hydrogen bonding and π-π stacking are expected to be the dominant forces dictating its crystal packing.

Hydrogen Bonding:

The indole (B1671886) moiety possesses a hydrogen bond donor in the form of the N-H group of the pyrrole (B145914) ring. This group can participate in various hydrogen bonding interactions. In the absence of a crystal structure for this compound, the analysis of intermolecular interactions in analogous indole derivatives provides a predictive framework.

In the crystal structures of many indole derivatives, N-H···π interactions are a significant feature. Theoretical studies on indole and 1-methylindole (B147185) have explored the nature of hydrogen bonding to the π-system of both the pyrrole and benzene (B151609) rings. Furthermore, the sulfur atom of the methylthio group, with its lone pairs of electrons, can act as a hydrogen bond acceptor, potentially leading to N-H···S interactions, which are known to influence the conformation and packing of sulfur-containing molecules.

C-H···π interactions, where a carbon-hydrogen bond interacts with the electron cloud of the indole ring, are also prevalent in stabilizing the crystal structures of indole derivatives.

π-π Stacking:

The aromatic indole ring makes π-π stacking a crucial interaction in the solid state. These interactions play a key role in the stability of the secondary and tertiary structures of peptides and proteins containing tryptophan, the parent amino acid of indole. Quantum chemical studies on 3-methylindole (B30407) and its halogenated derivatives have shown that substitutions on the indole ring can modulate the stability of these stacking interactions.

Table 2: Characteristics of Intermolecular Interactions in Indole Derivatives

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Geometric Features |

| Hydrogen Bond | N-H | O, N, S | -15 to -40 | Directional, with specific bond lengths and angles. |

| N-H···π | N-H | Indole π-system | -28 | The N-H vector points towards the center of the aromatic ring. |

| C-H···π | C-H | Indole π-system | Variable | Weaker and less directional than N-H···π bonds. |

| π-π Stacking | Indole Ring | Indole Ring | -18 | Can be parallel-displaced, T-shaped, or face-to-face (less common). |

Computational Chemistry and Theoretical Studies of 5 Methylthio 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, providing a foundation for predicting its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex systems like indole (B1671886) derivatives. figshare.comscispace.com The process begins with geometry optimization, where the molecule's three-dimensional arrangement of atoms is adjusted to find the lowest energy conformation, known as the ground state.

For a molecule like 5-(methylthio)-1H-indole, this optimization would be performed using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p). researchgate.netresearchgate.net The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. acs.org This optimized geometry is crucial, as it represents the most probable structure of the molecule and serves as the starting point for all subsequent calculations.

| Parameter | Description | Typical Calculated Value (for Indole Core) |

|---|---|---|

| Bond Length (Å) | The distance between the nuclei of two bonded atoms. For example, the C2=C3 bond in the pyrrole (B145914) ring. | ~1.37 Å |

| Bond Angle (°) | The angle formed between three connected atoms. For example, the C2-N1-C7a angle. | ~109.8° |

| Dihedral Angle (°) | The angle between two intersecting planes, which defines the molecular conformation. For the planar indole ring, this is typically close to 0° or 180°. | ~0.1° |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, lowest-energy state. | Functional/Basis Set Dependent |

Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties, which are invaluable for structural confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. researchgate.net These frequencies correspond to the energy required to excite bond stretching, bending, and twisting. DFT calculations can predict these frequencies with good accuracy, and the results are often scaled by a constant factor to better match experimental data. This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes within the this compound structure. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). nih.gov This calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane). Comparing calculated shifts with experimental data helps to confirm the molecular structure. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies required for electrons to transition from lower-energy occupied orbitals to higher-energy unoccupied orbitals upon absorption of light. youtube.com The output provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT would elucidate how the methylthio group influences the electronic transitions within the indole chromophore.

| Spectroscopy Type | Computational Method | Predicted Parameter | Significance |

|---|---|---|---|

| Infrared (IR) | DFT (e.g., B3LYP/6-311G) | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and confirms molecular structure. |

| NMR | DFT/GIAO | Chemical Shifts (ppm) | Elucidates the chemical environment of each atom (¹H, ¹³C). |

| UV-Vis | TD-DFT | Absorption Wavelength (λmax) | Characterizes electronic transitions and conjugation within the molecule. |

Molecular Orbital Analysis and Electronic Properties

The reactivity and electronic behavior of a molecule are governed by its molecular orbitals, particularly the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. edu.krd

The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (Eg), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. For this compound, the electron-donating sulfur atom is expected to raise the energy of the HOMO and potentially decrease the energy gap, enhancing its reactivity compared to unsubstituted indole.

| Parameter | Formula | Interpretation |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Represents electron-donating ability; related to ionization potential. |

| LUMO Energy (E_LUMO) | - | Represents electron-accepting ability; related to electron affinity. |

| Energy Gap (Eg) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large Eg. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness. Soft molecules have small Eg and are more reactive. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals.

The key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. orientjchem.org This analysis reveals hyperconjugative and conjugative interactions, where electron density is transferred from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (typically an anti-bonding orbital). The stabilization energy (E(2)) associated with this transfer indicates the strength of the interaction. acadpubl.eu

In this compound, NBO analysis would be particularly insightful. It would quantify the delocalization of the lone pairs on the sulfur atom into the anti-bonding orbitals (π*) of the indole ring. fu-berlin.de This intramolecular charge transfer (ICT) is crucial for stabilizing the molecule and influences its electronic properties and reactivity. malayajournal.org

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(1) N1 | π(C2-C3) | n → π | High | Delocalization of nitrogen lone pair into the pyrrole ring, key to indole's aromaticity. |

| π(C4-C5) | π(C6-C7) | π → π | Moderate | Electron delocalization within the benzene (B151609) ring. |

| LP(2) S | π(C4-C5) | n → π | Significant | Donation from sulfur lone pair to the benzene ring, enhancing electron density. |

| σ(C-H) | σ(C-C) | σ → σ | Low | Hyperconjugative interactions contributing to overall molecular stability. |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jpsbr.org It is a cornerstone of structure-based drug design, helping to elucidate the mechanism of action and predict the binding affinity of potential drug candidates. researchgate.net Indole derivatives are frequently studied as inhibitors of various enzymes and receptors involved in diseases like cancer. nih.govnih.gov

The docking process involves placing the 3D structure of the ligand, this compound, into the active site of a target protein (e.g., tubulin, a topoisomerase, or a kinase). researchgate.net A scoring function then calculates the binding energy (or docking score) for numerous possible poses, with lower (more negative) energies indicating more favorable binding. ijcea.org

The analysis of the best-scoring pose reveals the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. frontiersin.org For this compound, the indole N-H group can act as a hydrogen bond donor, the aromatic rings can participate in π-stacking with aromatic residues like phenylalanine or tyrosine, and the methylthio group can engage in hydrophobic or sulfur-π interactions. nih.gov These detailed interaction maps are critical for understanding structure-activity relationships and for optimizing lead compounds to improve their potency and selectivity. nih.gov

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Tubulin (e.g., 1SA0) | Indole-based inhibitor | -7.0 to -9.5 | Cys241, Leu255, Val318 | Hydrogen bonding, Hydrophobic interactions |

| Topoisomerase II (e.g., 4R1F) | Indole-based inhibitor | -8.0 to -10.0 | Asp479, Gly478, Arg482 | Hydrogen bonding, π-π stacking |

| VEGFR2 Kinase (e.g., 2XIR) | Indole-based inhibitor | -7.5 to -9.0 | Cys919, Glu885, Asp1046 | Hydrogen bonding with hinge region |

| DNA Gyrase (e.g., 1KZN) | Indole-based inhibitor | -6.5 to -8.5 | Asp73, Gly77, Arg76 | Hydrogen bonding, Electrostatic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of this compound derivatives with varying substituents, a QSAR model can be developed to predict their biological activity, such as inhibitory concentration (IC50) or binding affinity (Ki). mdpi.com This process involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a predictive equation. nih.govmdpi.com

A typical QSAR equation might take the form: log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such models, once validated, can be used to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govarxiv.org

The development of a robust QSAR model helps in identifying the key molecular descriptors that have the most significant impact on the biological activity of this compound derivatives. dergipark.org.tr These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, the electronic nature of substituents on the indole ring could influence its ability to form key interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. growingscience.com The size of a substituent at a particular position might be critical for fitting into a specific binding pocket.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Table 3: Examples of Molecular Descriptors and Their Potential Influence on the Activity of this compound Derivatives

| Descriptor Class | Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Can affect long-range interactions with the protein. |

| Steric | Molecular Volume | Influences the fit of the molecule within the binding site. |

| Hydrophobic | logP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

This table is illustrative and provides a general overview of descriptor classes.

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound and its interaction with a biological target over time. mdpi.comlivecomsjournal.orgrsc.org By simulating the motions of atoms and molecules, MD can reveal how the ligand and protein adapt to each other upon binding. nih.govresearchgate.net

An MD simulation can be used to:

Assess the stability of the predicted binding pose from docking studies.

Analyze the conformational changes in both the ligand and the protein during the simulation.

Identify stable and transient interactions, such as hydrogen bonds and water-mediated contacts.

Calculate the binding free energy with higher accuracy using methods like free energy perturbation (FEP) or thermodynamic integration (TI).

For this compound, MD simulations could show how the methylthio group rotates and explores different regions of the binding pocket, and how the indole ring maintains its key interactions. The simulation can also shed light on the role of water molecules in mediating the interaction between the ligand and the receptor. mdpi.com The root mean square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored to assess the stability of the binding. nih.govmdpi.com

Table 4: Potential Insights from a Molecular Dynamics Simulation of this compound Bound to a Receptor

| Simulation Parameter | Information Gained |

| Ligand RMSD | Stability of the binding pose over time. |

| Protein RMSF | Flexibility of different regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Occupancy and lifetime of specific hydrogen bonds. |

| Water Analysis | Role of bridging water molecules in the binding interface. |

This table is illustrative and highlights the types of information that can be obtained from MD simulations.

Structure Activity Relationship Sar Studies of 5 Methylthio 1h Indole Derivatives in Biological Systems

Impact of the C5-Methylthio Group on Biological Potency and Selectivity

The substituent at the C5 position of the indole (B1671886) ring plays a critical role in defining the biological activity of its derivatives. The introduction of a methylthio (-SCH3) group at this position can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov The sulfur atom of the methylthio group can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which can contribute to the binding affinity of the compound to its target receptor or enzyme.

In the context of anticancer activity, the nature of the substituent at the C5 position has been shown to be a key determinant of cytotoxicity. While direct comparisons with a 5-methylthio group are limited in broad anticancer screenings, studies on related indole derivatives highlight the importance of this position. For instance, in a series of 5-(3-indolyl)-1,3,4-thiadiazoles, the presence of a 5-bromo substituent on the indole ring, in conjunction with other optimal substitutions, resulted in the most potent compound against pancreatic cancer cells. researchgate.net This underscores the sensitivity of biological activity to the nature of the C5-substituent.

Furthermore, in the development of antiviral agents, particularly those targeting HIV, modifications at the C5 position have been extensively studied. While many studies have focused on halogen and methoxy (B1213986) substituents, the methylthio group offers a unique combination of size, lipophilicity, and potential for specific interactions. The bioisosteric replacement of a methoxy group with a methylthio group is a common strategy in medicinal chemistry to probe the importance of the oxygen atom and to potentially improve metabolic stability and pharmacokinetic properties. nih.gov

Regiospecificity of Substitution Effects on Pharmacological Profiles

The pharmacological profile of 5-(methylthio)-1H-indole derivatives is not only dependent on the presence of substituents but also on their specific location on the indole ring. The concept of regiospecificity is crucial in SAR studies, as moving a substituent from one position to another can dramatically alter the biological activity.

For instance, in the development of cannabinoid receptor ligands, the position of substituents on the indole ring is a critical factor for both affinity and selectivity. While extensive SAR studies have been conducted on various indole-based cannabinoids, specific data on the regiospecific effects of substituents on a this compound scaffold are not extensively documented in publicly available literature. However, general principles from related indole series can provide valuable insights. For example, in certain classes of indole derivatives, a substituent at the C6 or C7 position may be more favorable for activity than at the C4 or C5 position. nih.gov

The differential effects of substituent placement can be attributed to the specific topology of the binding pocket of the target protein. A substituent at one position may fit snugly into a hydrophobic pocket, leading to enhanced binding, while the same substituent at a different position might cause a steric clash, resulting in reduced affinity. Therefore, a systematic exploration of substituent placement is essential for optimizing the pharmacological profile of this compound derivatives.

Role of Indole Nitrogen (N1) Substitution in Modulating Activities

The nitrogen atom at the N1 position of the indole ring offers a convenient handle for chemical modification, and substitution at this position has been widely employed to modulate the biological activities of indole derivatives. The N1 substituent can influence the compound's polarity, lipophilicity, and its ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and pharmacokinetic properties.

In the context of anticancer agents, N1-alkylation has been shown to be a powerful strategy to enhance cytotoxic activity. For example, in a series of indole derivatives, the introduction of a methyl group at the N1 position led to a significant increase in anticancer activity compared to the unsubstituted analogue. nih.gov Further studies have shown that larger and more complex substituents at the N1 position can also lead to potent anticancer agents, suggesting that this position can be tailored to interact with specific features of the target protein. researchgate.net

Similarly, in the field of antiviral research, N1-substituted indoles have emerged as promising therapeutic agents. The nature of the N1-substituent can impact the compound's ability to inhibit viral entry, replication, or other key processes in the viral life cycle. nih.govnih.gov For this compound derivatives, the strategic introduction of various substituents at the N1 position could therefore be a fruitful avenue for the development of novel therapeutic agents.

Analysis of Substituent Effects at other Indole Ring Positions (C2, C3, C4, C6, C7)

Beyond the C5 and N1 positions, substitutions at other positions of the this compound ring (C2, C3, C4, C6, and C7) can also have a profound impact on biological activity.

C2-Position: The C2 position is often a key site for modification in the design of bioactive indole derivatives. In some classes of anticancer indoles, the introduction of a small alkyl group, such as a methyl group, at the C2 position can enhance activity. nih.gov In the context of cannabinoid receptor ligands, C2 substitution can influence selectivity between CB1 and CB2 receptors. nih.gov

C3-Position: The C3 position of the indole ring is highly reactive and is a common point of attachment for various side chains. The nature of the substituent at C3 is often a primary determinant of the compound's pharmacological class. For example, many indole-based antiviral and anticancer agents feature complex heterocyclic or aromatic moieties at the C3 position. nih.govnih.gov The interplay between the C3 substituent and the C5-methylthio group would be a critical aspect of the SAR for this class of compounds.

C4, C6, and C7-Positions: Substitutions on the benzenoid portion of the indole ring (C4, C6, and C7) can also modulate biological activity, although they are sometimes less explored than substitutions on the pyrrole (B145914) ring. These positions can influence the electronic properties of the entire indole system and can also provide additional points of interaction with the biological target. For instance, in the development of HIV fusion inhibitors, the linkage position on the indole ring (e.g., C5 vs. C6) was found to be critical for maintaining the optimal molecular shape for binding to the target protein. nih.gov

Stereochemical Considerations in the Biological Activity of this compound Analogues

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov For this compound analogues that contain one or more chiral centers, the absolute configuration of these centers can be a critical determinant of their biological activity.

The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions. The binding site of a biological target is itself chiral, and therefore, one stereoisomer may fit into the binding site more favorably than its enantiomer or diastereomer. This can lead to differences in binding affinity, efficacy, and even the type of pharmacological activity (e.g., agonist vs. antagonist).

While specific examples of stereochemical studies on this compound analogues are not abundant in the literature, the principles of stereoselectivity are universally applicable. For any chiral derivative of this compound, it is essential to separate and evaluate the individual stereoisomers to fully understand their SAR and to identify the eutomer (the more active stereoisomer). The development of stereoselective synthetic methods is therefore a crucial aspect in the medicinal chemistry of these compounds. researchgate.net

Mechanistic Investigations of 5 Methylthio 1h Indole Derivatives in Biological Contexts

Cellular and Molecular Mechanisms of Action in Disease Models

Derivatives of the indole (B1671886) scaffold have been extensively investigated as inhibitors of various enzymes critical to disease progression. The introduction of a methylthio group at the 5-position of the indole ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and inhibitory potency against key enzymatic targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The EGFR tyrosine kinase is a primary target in cancer therapy due to its role in cell proliferation and survival. nih.gov Indole-based compounds have been developed as potent EGFR inhibitors. Studies on various indole derivatives reveal significant inhibitory activity against both wild-type (EGFRWT) and mutant forms of the kinase, such as EGFRT790M, which is associated with acquired resistance to first-generation inhibitors. For instance, certain sulfadiazine-indole derivatives have shown potent inhibition of both EGFRWT and EGFRT790M with IC50 values in the nanomolar range. researchgate.net Similarly, other indole derivatives demonstrated potent inhibitory effects, with IC50 values for EGFRT790M as low as 12.8 nM. researchgate.net The mechanism often involves competitive binding at the ATP-binding site within the kinase domain. nih.govhuji.ac.il Molecular docking studies have confirmed that these derivatives can stably fit within the EGFR active site, forming crucial interactions that underpin their inhibitory action. researchgate.net

α-Amylase: As a key enzyme in carbohydrate metabolism, α-amylase is a target for managing type 2 diabetes. nih.gov Thiazolidinone-based indole derivatives have emerged as effective inhibitors of this enzyme. Research has demonstrated that these compounds can exhibit inhibitory activity with IC50 values in the low micromolar range, in some cases surpassing the potency of the standard drug, acarbose (B1664774). nih.gov Kinetic analyses, often employing Lineweaver-Burk plots, help to elucidate the mechanism of inhibition, which can be competitive, non-competitive, or mixed. semanticscholar.orgsemanticscholar.org For example, kinetic studies on other enzyme inhibitors have demonstrated how competitive inhibition leads to the formation of an enzyme-inhibitor complex, which can be characterized by the inhibition constant (Ki). semanticscholar.org

Other Kinases: The indole nucleus is a privileged scaffold for designing inhibitors against a wide array of protein kinases, which are pivotal in cellular signaling and are often dysregulated in cancer and inflammatory diseases. acs.orged.ac.uk Pyrimido[4,5-b]indole derivatives have been identified as promising inhibitors of several Ser/Thr kinases, including cyclin-dependent kinase 5 (CDK5), casein kinase 1 (CK1δ/ε), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with IC50 values in the micromolar and submicolar ranges. nih.gov The mechanism of these inhibitors typically involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. acs.orged.ac.uk

| Compound Class | Target Enzyme | Key Findings (IC50 / Ki) | Inhibition Type |

|---|---|---|---|

| Indole-based Sulfadiazine Derivatives | EGFRWT | IC50 = 14.5 nM | Not Specified |

| Indole-based Sulfadiazine Derivatives | EGFRT790M | IC50 = 35.4 nM | Not Specified |

| Thiazolidinone-Indole Hybrids | α-Amylase | IC50 = 1.50 ± 0.05 µM | Not Specified |

| Thiazolidinone-Indole Hybrids | α-Glucosidase | IC50 = 2.40 ± 0.10 µM | Not Specified |

| Pyrimido[4,5-b]indol-4-amines | DYRK1A | IC50 = 0.53 µM | Not Specified |

| Pyrimido[4,5-b]indol-4-amines | CK1δ/ε | IC50 = 0.82 µM | Not Specified |

Indole derivatives are well-known for their interaction with G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders. Receptor binding assays are crucial for determining the affinity (Ki) and selectivity of these compounds.

Studies on N-arylsulfonylindole derivatives have identified potent ligands for the 5-HT6 serotonin receptor, with some compounds exhibiting nanomolar affinity. mdpi.com Radioligand binding assays, using cell membranes expressing the target receptor, are standard for quantifying the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of IC50 and Ki values. mdpi.com Molecular modeling suggests that these indole derivatives fit into a binding pocket formed by transmembrane helices, with the indole nucleus situated in a hydrophobic cluster. mdpi.com

The concept of biased agonism describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.gov This functional selectivity is of great interest in drug discovery as it may allow for the development of therapeutics with improved efficacy and fewer side effects. While specific biased agonism profiles for 5-(methylthio)-1H-indole derivatives are not extensively detailed in the provided context, the principle has been demonstrated for other ligands at serotonin receptors. For example, ergotamine exhibits strong β-arrestin-biased agonism at the 5-HT2B receptor. nih.gov The structural basis for this bias lies in subtle, ligand-induced conformational changes in the receptor that favor coupling to one signaling partner (e.g., β-arrestin) over another (e.g., G proteins). nih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| N-Arylsulfonylindole Derivative (Compound 4d) | 5-HT6 | 58 nM |

| 5-Methoxy-1-benzenesulfonyl Tryptamine | 5-HT6 | High Affinity (Specific Ki not stated) |

| N-Arylsulfonylindole Derivatives | 5-HT6 | 15 compounds with nanomolar affinity |

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.org Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. Indole derivatives have been shown to modulate this critical pathway. For example, 3,3'-diindolylmethane (B526164) (DIM), a natural indole derivative, effectively inhibits the PI3K/Akt/mTOR signaling cascade, which in turn regulates NF-κB. nih.govresearchgate.net

Mechanistic studies have shown that certain methylthio-stilbene derivatives, which share functional similarities, can significantly reduce NF-κB activation by preventing the nuclear translocation of the p65 subunit. nih.gov This is achieved by blocking the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. frontiersin.orgnih.gov The phosphorylation and subsequent degradation of IκBα are required steps for NF-κB to become active and move to the nucleus to regulate gene expression. frontiersin.org By inhibiting IKK, these compounds stabilize the IκBα-NF-κB complex in the cytoplasm, thereby suppressing the transcription of pro-inflammatory genes. frontiersin.orgnih.gov

Indole derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines, making them a promising area for anticancer drug development. nih.gov The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

Newly synthesized hydrazine-1-carbothioamide and oxadiazole derivatives of indole have demonstrated significant anti-proliferative properties against liver (HepG2), colon (HCT-116), and lung (A549) cancer cells. nih.gov Mechanistic investigations revealed that these compounds can arrest the cell cycle in the G2/M phase. nih.gov Furthermore, they induce apoptosis through the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface. nih.gov Similarly, 2-(thiophen-2-yl)-1H-indole derivatives have shown selective and potent cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values in the low micromolar range. nih.gov These compounds were also found to cause cell cycle arrest at the S and G2/M phases. nih.gov The induction of apoptosis is a favorable mechanism for cancer therapeutics as it eliminates cancer cells without causing an inflammatory response. nih.gov

| Compound Class | Cell Line | Cytotoxicity (IC50 / GI50) |

|---|---|---|

| Indole-Oxadiazole Derivative (6c) | HepG2 (Liver) | 0.12 ± 0.01 µM |

| Indole-Oxadiazole Derivative (6c) | HCT-116 (Colon) | 0.21 ± 0.01 µM |

| Indole-Carbothioamide Derivative (4a) | A549 (Lung) | 0.54 ± 0.04 µM |

| 2-(thiophen-2-yl)-1H-indole Derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM |

| Indole Iso-quinoline Hybrid (23) | Various (30 cell lines) | GI50 = 1.5 µmol/L |

Antimicrobial Action Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. nih.gov Indole and its derivatives have been identified as signaling molecules that can interfere with biofilm formation in a wide range of pathogenic bacteria. frontiersin.org

The primary mechanism by which indole derivatives inhibit biofilm formation is through the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors. nih.govfrontiersin.org Studies on Serratia marcescens have shown that various indole derivatives can suppress the production of virulence factors and biofilm formation. frontiersin.org It is hypothesized that these compounds interfere with QS by preventing the binding of signaling molecules, such as N-acyl-homoserine lactones (AHLs), to their corresponding receptors. frontiersin.org While some indole derivatives like 5-iodoindole (B102021) show direct antimicrobial activity, many others modulate biofilm formation at sub-lethal concentrations, highlighting their role as signaling molecules rather than classical antibiotics. frontiersin.orgresearchgate.net The effect can be species-dependent; for instance, indole exposure has been shown to induce biofilm formation in Klebsiella pneumoniae. nih.gov This demonstrates the complex and diverse role of the indole scaffold in modulating bacterial social behaviors.

Mechanisms of Efflux Pump Inhibition

Efflux pumps are a primary mechanism of antimicrobial resistance in bacteria, actively transporting antibiotics out of the cell. Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs), capable of restoring the efficacy of existing antibiotics. While research specifically on this compound is limited, studies on related indole derivatives provide significant insights into the potential mechanisms of action.

One primary mechanism of inhibition is through competitive binding. EPIs can act as substrates for the efflux pump, competing with the antibiotic for binding to the transporter protein. This competitive inhibition slows the rate of antibiotic extrusion, allowing the drug to reach its intracellular target at a concentration sufficient to be effective. For instance, certain synthetic 2-aryl-1H-indole derivatives have been shown to suppress drug resistance in Staphylococcus aureus by acting on the NorA efflux pump. nih.gov

Another mechanism involves the disruption of the pump's energy source. Many efflux pumps, particularly in Gram-negative bacteria, are part of the Resistance-Nodulation-Division (RND) family and derive their energy from the proton motive force (PMF). Some indole derivatives may interfere with the proton relay network of the pump or disrupt the integrity of the cell membrane, thereby dissipating the PMF and inactivating the pump.